2,4,5-Triméthylthiazole

Vue d'ensemble

Description

Synthesis Analysis

2,4,5-Trimethylthiazole's synthesis involves strategic chemical reactions that enable the introduction of methyl groups into the thiazole ring. Although specific synthesis pathways for 2,4,5-Trimethylthiazole were not detailed in the available literature, the synthesis of similar thiazole derivatives offers valuable insights. For instance, the synthesis of flavors like 2,4,5-trimethyloxazole and 2,5-dimethyl-4-ethyloxazole from alanine and 2-aminobutyric acid, using Dakin-West and Robinson-Gabriel reactions, reflects the complexity and creativity involved in synthesizing such compounds (Hou Dan-dan, 2010). These methods highlight the intricate steps and conditions necessary to achieve the desired molecular structure, offering a parallel to the synthesis of 2,4,5-Trimethylthiazole.

Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylthiazole, characterized by its thiazole ring and substituent groups, plays a crucial role in its chemical behavior and properties. While direct analysis of 2,4,5-Trimethylthiazole's structure was not found, the study of similar compounds, such as 1-Trimethylsilyltetrazole and 1-trimethylsilyl-1,2,4-triazole, reveals the significance of substituents in determining molecular geometry and electronic distribution (D. Wann et al., 2008). These structural insights are vital for understanding the chemical and physical properties of 2,4,5-Trimethylthiazole.

Chemical Reactions and Properties

2,4,5-Trimethylthiazole's chemical reactions and properties are influenced by its molecular structure. The presence of a thiazole ring contributes to its nucleophilic and electrophilic centers, dictating its reactivity with various chemical agents. Although specific reactions involving 2,4,5-Trimethylthiazole were not highlighted, the synthesis and reactivity of related thiazole and oxazole compounds provide a context for understanding potential reactions (Vijayalaxmi Amareshwar et al., 2011). These studies underscore the versatility of thiazole derivatives in chemical synthesis and their varied reactivity based on substituent effects.

Physical Properties Analysis

The physical properties of 2,4,5-Trimethylthiazole, such as boiling point, melting point, and solubility, are crucial for its handling and application in various fields. While direct data on 2,4,5-Trimethylthiazole was not available, the study of related compounds offers insight into how structural features affect these properties. For instance, the synthesis and properties of 5-N-Arylamino-4-methylthiazoles demonstrate how substituents impact the compound's physical characteristics, including luminescence and absorption (T. Murai et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,4,5-Trimethylthiazole, encompassing reactivity, stability, and interaction with other molecules, are integral to its scientific and practical relevance. Although specifics on 2,4,5-Trimethylthiazole were not covered, the exploration of similar molecules, such as the study on the synthesis and antimicrobial activity of dithiazoles, illustrates the broader chemical properties of thiazole derivatives (L. Konstantinova et al., 2009). These findings highlight the potential for chemical modification and application of such compounds in various domains.

Applications De Recherche Scientifique

Industrie alimentaire

Amélioration et analyse de la saveur : Le 2,4,5-triméthylthiazole est utilisé dans l'industrie alimentaire pour ses propriétés d'amélioration de la saveur. Il confère un profil cacao, terreux et noisetté, particulièrement apprécié dans les produits carnés comme le bouillon de poulet, le bœuf cuit et la graisse d'agneau rôtie . Ses qualités organoleptiques en font un additif courant dans les formulations aromatiques.

Produits pharmaceutiques

Étalon interne pour l'analyse chromatographique : Dans la recherche pharmaceutique, le this compound sert d'étalon interne en analyse chromatographique en phase gazeuse. Cette application est cruciale pour la quantification précise des aldéhydes dans les boissons alcoolisées, garantissant la cohérence et la fiabilité des résultats analytiques .

Sciences de l'environnement

Analyse des composés organiques volatils : Les scientifiques de l'environnement utilisent le this compound dans l'étude des composés organiques volatils (COV). Sa présence et son comportement dans diverses matrices environnementales peuvent fournir des informations sur les sources de pollution et la chimie atmosphérique .

Science des matériaux

Fabrication de matériaux intelligents : En science des matériaux, le this compound est étudié pour la conception et la fabrication de matériaux intelligents biomimétiques. Ces matériaux ont des applications potentielles dans la création de capteurs sensibles et sélectifs pour détecter les polluants environnementaux .

Synthèse chimique

Intermédiaire de synthèse : Ce composé est utilisé comme intermédiaire de synthèse en synthèse chimique. Son incorporation dans des molécules plus grandes est une étape clé dans la production de divers produits chimiques, y compris ceux utilisés dans l'agriculture et l'industrie .

Chimie analytique

Spectrométrie de masse à ionisation électronique : Les chimistes analytiques utilisent le this compound en spectrométrie de masse, en particulier dans les techniques d'ionisation électronique. Il aide à identifier et à quantifier les substances dans des mélanges complexes, ce qui est essentiel pour le contrôle qualité et la recherche .

Biochimie

Études d'activation moléculaire : Les biochimistes étudient le this compound pour sa capacité à se lier et à activer certains récepteurs. Comprendre cette interaction est important pour développer de nouveaux médicaments et thérapies .

Agriculture

Évaluation de l'impact des pesticides : Les scientifiques agricoles étudient l'impact des pesticides sur la croissance et le rendement des cultures. Le this compound peut être utilisé comme marqueur ou traceur dans ces études pour comprendre le comportement des pesticides et leurs résidus dans l'environnement .

Mécanisme D'action

Target of Action

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound . It is primarily used as a biochemical reagent in life science research . .

Mode of Action

It is known to be a volatile oxidant , suggesting that it may interact with its targets through oxidation reactions

Biochemical Pathways

2,4,5-Trimethylthiazole is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning which occurs in different types of food like cooked meats and potatoes

Action Environment

The action of 2,4,5-Trimethylthiazole may be influenced by various environmental factors. For example, its volatility suggests that it may readily evaporate at room temperature, which could influence its stability and efficacy. Furthermore, as a Maillard reaction product, its formation and action may be influenced by factors such as temperature and the presence of amino acids and reducing sugars .

Propriétés

IUPAC Name |

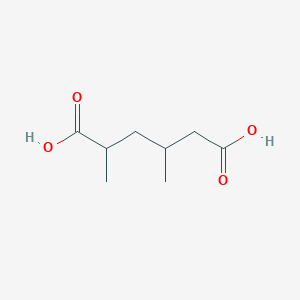

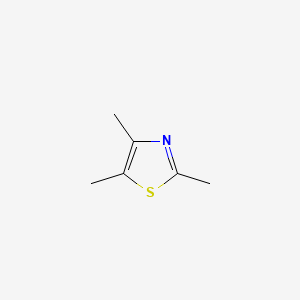

2,4,5-trimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPVSWRQZNDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065564 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

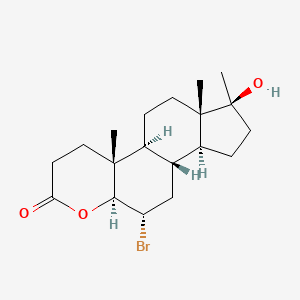

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 to 167.00 °C. @ 717.50 mm Hg | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.015 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

13623-11-5 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6393273PE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?

A1: 2,4,5-Trimethylthiazole is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.

Q2: Can 2,4,5-Trimethylthiazole influence the reproductive system in female rodents?

A2: Yes, studies show that chronic exposure to 2,4,5-Trimethylthiazole can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].

Q3: What role does the MePD play in mediating the effects of 2,4,5-Trimethylthiazole on the reproductive system?

A3: The MePD is believed to process the stress signal induced by 2,4,5-Trimethylthiazole. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.

Q4: How does 2,4,5-Trimethylthiazole contribute to food flavor?

A4: 2,4,5-Trimethylthiazole is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].

Q5: How is 2,4,5-Trimethylthiazole formed during cooking?

A5: The formation of 2,4,5-Trimethylthiazole during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to 2,4,5-Trimethylthiazole can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].

Q6: Does the addition of specific amino acids affect the formation of 2,4,5-Trimethylthiazole during the Maillard reaction?

A6: Yes, the addition of certain amino acids can influence the formation of 2,4,5-Trimethylthiazole. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of 2,4,5-Trimethylthiazole, followed by a decrease at higher glycine concentrations [].

Q7: Can 2,4,5-Trimethylthiazole be chemically synthesized?

A7: Yes, 2,4,5-Trimethylthiazole can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].

Q8: Are there any computational studies related to 2,4,5-Trimethylthiazole?

A8: Computational chemistry techniques have been employed to study the interactions of 2,4,5-Trimethylthiazole with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which 2,4,5-Trimethylthiazole might be perceived as an odorant.

Q9: What is the molecular formula and weight of 2,4,5-Trimethylthiazole?

A9: The molecular formula of 2,4,5-Trimethylthiazole is C6H9NS, and its molecular weight is 127.20 g/mol.

Q10: Is there any information about the stability of 2,4,5-Trimethylthiazole under different conditions?

A10: While specific stability data for 2,4,5-Trimethylthiazole is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.

Q11: How does 2,4,5-Trimethylthiazole interact with odorant-binding proteins?

A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that 2,4,5-Trimethylthiazole binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)